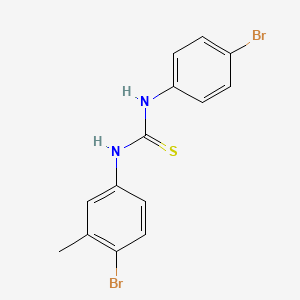![molecular formula C21H14ClN5O5S B4834686 2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4834686.png)
2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide
Descripción general
Descripción
2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide, also known as QNZ, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. QNZ is a quinoxaline derivative that has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory properties.
Aplicaciones Científicas De Investigación
2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide has been the subject of scientific research due to its potential as a therapeutic agent in various diseases. Studies have shown that 2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide has also been shown to have anti-cancer properties through the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, 2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide has been investigated for its immunomodulatory effects, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Mecanismo De Acción
2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide exerts its effects by inhibiting the activity of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB is a key regulator of inflammation and immune responses and is involved in the transcription of genes that produce pro-inflammatory cytokines and chemokines. 2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide binds to the DNA-binding domain of NF-κB and prevents its translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.
Biochemical and Physiological Effects
2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in a dose-dependent manner. 2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In vivo studies have demonstrated that 2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide can reduce inflammation and tissue damage in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide has several advantages for lab experiments. It is a highly pure compound that can be synthesized in large quantities, making it readily available for research. 2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide is also stable under physiological conditions and has a long half-life, allowing for sustained inhibition of NF-κB activity. However, 2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide has some limitations for lab experiments. It is a highly toxic compound that requires careful handling and disposal. Additionally, 2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide has poor solubility in aqueous solutions, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for research on 2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide. One area of research is the development of 2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of 2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide in combination with other therapeutic agents for the treatment of cancer and autoimmune diseases. Additionally, the role of 2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide in other diseases such as inflammatory bowel disease and sepsis warrants further investigation.
Propiedades
IUPAC Name |
2-chloro-4-nitro-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5O5S/c22-17-11-14(27(29)30)7-10-16(17)21(28)24-13-5-8-15(9-6-13)33(31,32)26-20-12-23-18-3-1-2-4-19(18)25-20/h1-12H,(H,24,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJKQKOMPYAYJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4834610.png)
![N-{2-[(4-chlorophenyl)thio]phenyl}-2-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B4834614.png)
![dimethyl 2-{[3-(3-chlorophenyl)acryloyl]amino}terephthalate](/img/structure/B4834623.png)
![2-chloro-N-{2-[5-(propionylamino)-1,3,4-thiadiazol-2-yl]ethyl}benzamide](/img/structure/B4834636.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea](/img/structure/B4834648.png)
![2-chloro-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B4834650.png)

![3-(2-furyl)-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4834666.png)
![2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B4834673.png)
![N-(4-chlorophenyl)-2-[(2-isobutoxybenzylidene)amino]-3-thiophenecarboxamide](/img/structure/B4834678.png)
![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B4834690.png)
![ethyl 6-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate](/img/structure/B4834696.png)